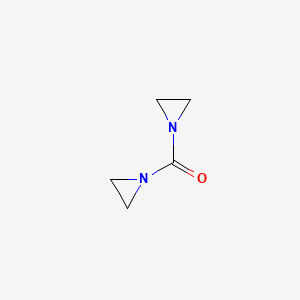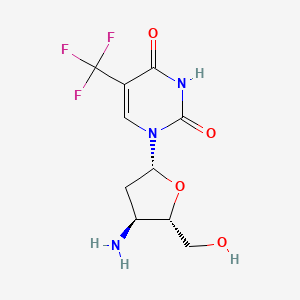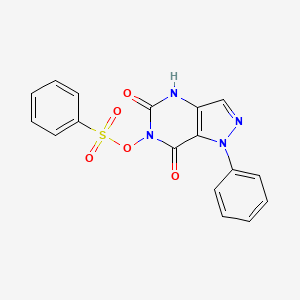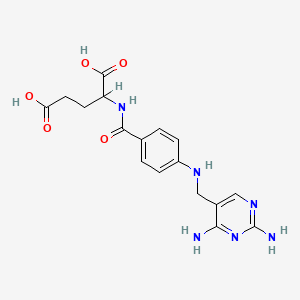
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, an amino group, and a glutamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the amino group and the coupling with L-glutamic acid. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and pH levels. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(2,4-Diamino-5-pyrimidinyl)methyl]phenyl}acetamide
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2-methoxyphenol
Uniqueness
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
18979-22-1 |
|---|---|
Fórmula molecular |
C17H20N6O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopyrimidin-5-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H20N6O5/c18-14-10(8-21-17(19)23-14)7-20-11-3-1-9(2-4-11)15(26)22-12(16(27)28)5-6-13(24)25/h1-4,8,12,20H,5-7H2,(H,22,26)(H,24,25)(H,27,28)(H4,18,19,21,23) |
Clave InChI |
PQXFYWOIMDJZMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


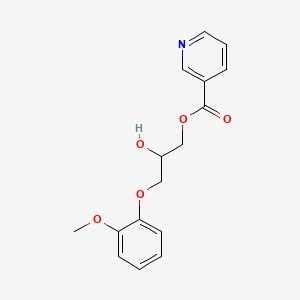

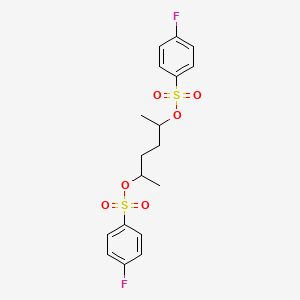

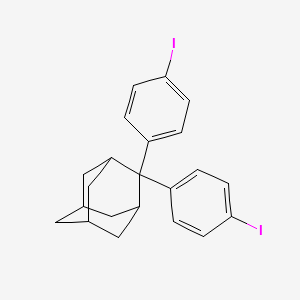
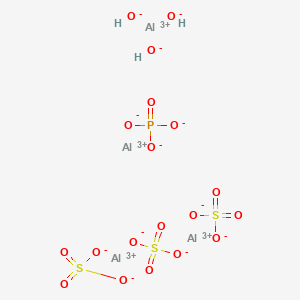
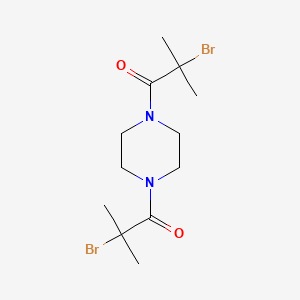

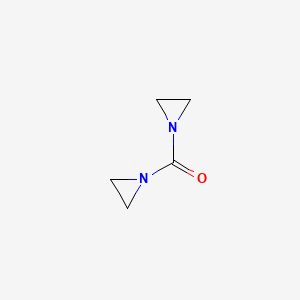
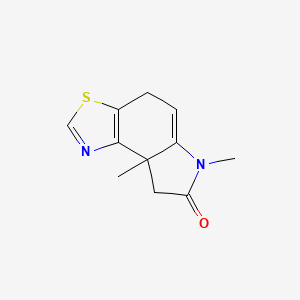
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
